mTOR/HDAC1-IN-12l
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mTOR/HDAC1-IN-12l is a novel potent dual inhibitor of mTOR and HDAC1.
Applications De Recherche Scientifique
Dual-Targeting for Cancer Therapy
mTOR/HDAC1-IN-12l has been identified as a potent dual-target inhibitor of both mTOR and HDAC1, displaying significant antitumor activities. The compound, 12l, effectively inhibits mTOR and HDAC1, leading to the upregulation of acetylation of H3 and α-tubulin and downregulation of mTOR-related downstream mediators. This dual inhibition results in cell cycle arrest and tumor cell apoptosis, showing promise in treating hematologic malignancies without significant toxicity (Chen et al., 2019).
Role in Breast Cancer
In breast cancer, HDAC1 is a key epigenetic controller, and its activity is modulated by the PI3K/mTOR pathway. The phosphorylation of HDAC1 in breast cancer cells, dependent on the mTOR pathway, influences estrogen receptor α (ERα) expression and contributes to endocrine resistance. Targeting both HDACs and the PI3K/mTOR signaling pathway has been suggested as a promising approach in reversing hormone resistance in breast cancer (Citro et al., 2015).
Cardiac Hypertrophy and mTOR Inhibition
This compound plays a role in the suppression of pathological cardiac hypertrophy through the inhibition of mTOR activity. This process involves an increase in the abundance of tuberous sclerosis complex 2 (TSC2), an mTOR inhibitor, suggesting the potential use of HDAC inhibitors in modulating mTOR activity to prevent heart failure (Morales et al., 2016).
Neurological Development
The role of HDAC1 and HDAC2 in mouse neuronal development has been studied, revealing their importance in neuronal maturation and axonal development. These findings suggest a connection to the mTOR signaling pathway, indicating potential therapeutic targets for neurological conditions (Bai et al., 2021).
Cancer Therapy and Drug Resistance
The combination of mTOR and HDAC inhibitors has been shown to induce catastrophic oxidative stress in RAS-driven tumors, offering a promising therapy for currently untreatable malignancies. This approach identifies a protective nodal point between epigenetic and oncogenic enzymes, with significant implications for cancer therapy (Malone et al., 2017).
Hepatocellular Carcinoma (HCC) Treatment
Research indicates that novel hybrids targeting both mTOR and HDACs exhibit significant activity against HepG2 cells, suggesting their potential as treatments for hepatocellular carcinoma. These compounds have been shown to induce apoptosis, block cell cycles, and suppress cell migration in HCC cells (Zhai et al., 2021).
Propriétés
Formule moléculaire |
C28H38N8O5 |
---|---|
Poids moléculaire |
566.663 |
Nom IUPAC |
(R)-N-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1 |
Clé InChI |
YPXRCUVTZDXVHY-HXUWFJFHSA-N |
SMILES |
O=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
mTOR/HDAC1-IN-12l |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.